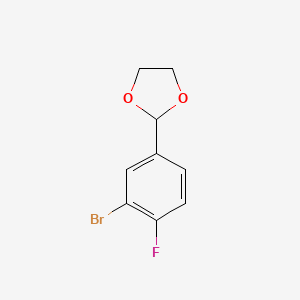

2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane

描述

Significance of 1,3-Dioxolane (B20135) Core Structures in Modern Organic Synthesis

The 1,3-dioxolane ring is a five-membered cyclic acetal (B89532) that holds a crucial position in organic synthesis. chemicalbook.comwikipedia.org Its primary and most widespread application is as a protecting group for carbonyl compounds, specifically aldehydes and ketones. wikipedia.orgnih.gov This protection strategy is fundamental in multi-step syntheses where a carbonyl group needs to be shielded from reacting with nucleophiles or under reducing conditions while other parts of the molecule are being modified. The formation of the dioxolane is typically achieved through the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. chemicalbook.comchemicalbook.com

Beyond their role in protection chemistry, 1,3-dioxolane derivatives are recognized as important structural motifs in a variety of pharmacologically active molecules. chemicalbook.comnih.gov Compounds incorporating this ring system have demonstrated a broad spectrum of biological activities, including antifungal, antiviral, antibacterial, and antineoplastic properties. nih.gov The stability and low toxicity of the 1,3-dioxolane moiety make it a favorable component in the design of new therapeutic agents. silverfernchemical.com Furthermore, 1,3-dioxolanes are used as versatile solvents and as reactive intermediates for synthesizing a range of specialty chemicals and pharmaceuticals. silverfernchemical.com

Strategic Importance of Halogenated Aryl Moieties (Bromine and Fluorine) in Chemical Research

Halogenated aromatic compounds, or aryl halides, are paramount building blocks in the pharmaceutical, agrochemical, and materials science industries. frontiersin.org The specific nature and position of the halogen atoms on the aromatic ring provide chemists with powerful tools to modulate a molecule's physical, chemical, and biological properties.

Bromine is a particularly versatile halogen in synthetic organic chemistry. The carbon-bromine (C-Br) bond is significantly more reactive than a carbon-hydrogen bond, making it an excellent "handle" for a wide array of cross-coupling reactions. Seminal reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings frequently employ aryl bromides to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to the construction of complex molecular frameworks from simpler, readily available precursors.

Fluorine , the most electronegative element, imparts unique properties to organic molecules. Its introduction into a phenyl ring can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. In medicinal chemistry, the substitution of hydrogen with fluorine is a common strategy to block metabolic oxidation at a specific position, thereby improving a drug candidate's pharmacokinetic profile. The strong carbon-fluorine (C-F) bond and the high electronegativity of fluorine can also influence the acidity of nearby protons and the electronic nature of the aromatic ring, which can be critical for molecular recognition and interaction. The presence of both bromine and fluorine on the same aryl ring, as in 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane, offers a dual advantage: the bromine atom serves as a reactive site for synthetic elaboration, while the fluorine atom can enhance the biological and physical properties of the final product.

Current Research Landscape for this compound and Related Architectures

The current research landscape for this compound positions it primarily as a specialized building block and synthetic intermediate. bldpharm.comechemi.com Its synthesis is well-established, typically involving the acetalization of 3-bromo-4-fluorobenzaldehyde (B1265969) with ethylene glycol in the presence of an acid catalyst like p-toluenesulphonic acid. chemicalbook.comprepchem.com

The compound itself is not typically the final target but rather a precursor for more complex molecules. For instance, its structural relative, 2-(3-Bromophenyl)-1,3-dioxolane, has been utilized in the synthesis of acetals through the arylation of amines. Research on related structures, such as 4-Bromo-3'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone, highlights the utility of the bromo-fluoro-phenyl and dioxolane combination as a precursor for kinase inhibitors and as a photoinitiator in polymer chemistry. The dioxolane acts as a masked aldehyde, which can be deprotected under specific conditions to reveal the reactive carbonyl group for subsequent transformations.

The primary value of this compound lies in its trifunctional nature:

The 1,3-dioxolane group protects a reactive aldehyde functionality.

The bromine atom provides a site for metal-catalyzed cross-coupling reactions.

The fluorine atom can be used to fine-tune the electronic properties and metabolic stability of derivative compounds.

This combination makes it an attractive starting material for creating libraries of complex small molecules for drug discovery and materials science applications.

Academic Research Avenues and Objectives Pertaining to the Compound

The academic interest in this compound is centered on its potential as a versatile scaffold for constructing novel and complex molecular architectures. Key research objectives and avenues include:

Synthesis of Novel Heterocycles: The compound is an ideal starting point for synthesizing complex heterocyclic systems. The bromine atom can be functionalized via cross-coupling chemistry to introduce various aryl, alkyl, or heteroaryl groups. Subsequent deprotection of the dioxolane ring to reveal the aldehyde would allow for intramolecular cyclization reactions, leading to the formation of new fused ring systems containing fluorine, which are of high interest in medicinal chemistry.

Development of Pharmaceutical Intermediates: A major research avenue is its use as a key intermediate in the synthesis of biologically active compounds. nih.gov The bromo-fluorophenyl moiety is a common feature in many modern pharmaceuticals. Research can focus on using this compound to build novel scaffolds for screening against various biological targets, such as kinases, proteases, and G-protein coupled receptors.

Probing Structure-Activity Relationships (SAR): By using this compound as a common precursor, researchers can systematically synthesize a series of analogues where the bromine atom is replaced with a diverse set of functional groups. This allows for a detailed investigation of how different substituents at this position affect the biological activity of the final compounds, providing valuable SAR data for drug design.

Materials Science Applications: The rigid, halogenated aromatic core of the molecule makes it a candidate for the synthesis of novel organic electronic materials. Research could explore its incorporation into larger conjugated systems for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the fluorine and bromine atoms can be used to tune the material's electronic energy levels and solid-state packing.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 77771-04-1 | bldpharm.comchemicalbook.comechemi.com |

| Molecular Formula | C₉H₈BrFO₂ | bldpharm.comechemi.com |

| Molecular Weight | 247.06 g/mol | bldpharm.comechemi.com |

| Boiling Point | 278.851°C at 760 mmHg | echemi.com |

| Density | 1.59 g/cm³ | echemi.com |

| Refractive Index | 1.546 | echemi.com |

| Flash Point | 145.326°C | echemi.com |

Structure

3D Structure

属性

IUPAC Name |

2-(3-bromo-4-fluorophenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c10-7-5-6(1-2-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATOZCSPTSMOIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5072852 | |

| Record name | 1,3-Dioxolane, 2-(3-bromo-4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5072852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77771-04-1 | |

| Record name | 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77771-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane, 2-(3-bromo-4-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077771041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolane, 2-(3-bromo-4-fluorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane, 2-(3-bromo-4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5072852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 3 Bromo 4 Fluorophenyl 1,3 Dioxolane

General Principles of 1,3-Dioxolane (B20135) Synthesis

The 1,3-dioxolane moiety is a five-membered heterocyclic ring containing two oxygen atoms at the 1 and 3 positions. chemicalbook.com It is a cyclic acetal (B89532) that serves as a crucial protecting group for aldehydes and ketones in multi-step organic syntheses. nih.govwikipedia.org The formation of this ring system can be achieved through various methodologies, ranging from classical acid-catalyzed reactions to more contemporary approaches.

Acid-Catalyzed Acetalization of Carbonyl Compounds with 1,2-Diols

The most prevalent and well-established method for the synthesis of 2-substituted-1,3-dioxolanes is the acid-catalyzed condensation of a carbonyl compound with a 1,2-diol, typically ethylene (B1197577) glycol. chemicalbook.comnih.gov This reversible reaction is driven to completion by the removal of water, often accomplished through azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org

In the specific case of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane, the synthesis commences with 3-bromo-4-fluorobenzaldehyde (B1265969) and ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is typically conducted in a solvent like toluene (B28343), which forms an azeotrope with water, facilitating its removal and shifting the equilibrium towards the product.

Table 1: Reaction Parameters for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield |

| 3-Bromo-4-fluorobenzaldehyde | Ethylene Glycol | p-Toluenesulfonic Acid | Toluene | 4.5 hours | High |

This table summarizes a typical procedure for the synthesis of the target compound via acid-catalyzed acetalization.

Modern Approaches to 1,3-Dioxolane Formation

While classical acid catalysis remains a mainstay, modern organic synthesis has seen the development of novel methods for 1,3-dioxolane formation. These approaches often offer milder reaction conditions, higher selectivity, and broader functional group tolerance.

One such method involves a thiol-promoted, site-specific addition of 1,3-dioxolane to imines. This radical chain process is notable for being metal-free and redox-neutral. The successful execution of this reaction requires both the thiol and a small quantity of oxygen from the air. organic-chemistry.org Another contemporary strategy is the use of a chiral binaphthyldiimine-Ni(II) complex to catalyze an asymmetric 1,3-dipolar cycloaddition. This reaction occurs between acyclic carbonyl ylides, generated from donor-acceptor oxiranes, and aldehydes to yield cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org

The term "peroxycarbenium ions" has been associated with the synthesis of 1,2-dioxolanes through annulation reactions with alkenes. While distinct from the 1,3-dioxolane ring system, these reactive intermediates highlight the diverse strategies employed in modern heterocyclic chemistry.

Cyclization Strategies for Dioxolane Ring Systems

The formation of the 1,3-dioxolane ring is fundamentally a cyclization reaction. Beyond the direct condensation of a carbonyl and a diol, intramolecular cyclization strategies can also be employed to construct this heterocyclic system. For instance, stabilized 2-amino-1,3-dienes can undergo intramolecular Diels-Alder (IMDA) reactions with pendant dienophiles. nih.gov While not a direct synthesis of a simple 1,3-dioxolane, this illustrates the principle of forming cyclic ethers through intramolecular pathways.

In the context of polymerization, the cationic ring-opening polymerization of 1,3-dioxolane itself is prone to cyclization of the polymer chains. This tendency can be mitigated by employing an "Active Monomer" mechanism, which hinders these intramolecular reactions.

Synthesis of the 3-Bromo-4-fluorophenyl Precursor

The synthesis of this compound is contingent on the availability of the key precursor, 3-bromo-4-fluorobenzaldehyde. This intermediate is typically prepared through the regioselective bromination of 4-fluorobenzaldehyde (B137897).

Regioselective Bromination of Fluorinated Benzaldehydes

The introduction of a bromine atom onto the 4-fluorobenzaldehyde ring must be directed to the 3-position, ortho to the formyl group and meta to the fluorine atom. This regioselectivity is crucial for the synthesis of the desired final product. Several methods have been developed to achieve this transformation.

One common approach involves the use of bromine in the presence of a Lewis acid catalyst, such as aluminum trichloride, in a solvent like dichloromethane (B109758). The reaction is typically initiated at a low temperature and then heated to reflux.

A more environmentally benign method utilizes sodium bromide and sodium hypochlorite (B82951) in a biphasic system of dichloromethane and acidic water, with the reaction being promoted by ultrasonic waves. This method avoids the use of elemental bromine.

Another effective procedure employs a mixture of oleum (B3057394) (fuming sulfuric acid), iodine, and zinc bromide as a catalyst system for the bromination of 4-fluorobenzaldehyde with elemental bromine.

Table 2: Comparative Data for the Synthesis of 3-Bromo-4-fluorobenzaldehyde

This table presents various reported methods for the regioselective bromination of 4-fluorobenzaldehyde.

Functionalization Routes for Halogenated Aromatic Systems

The 3-bromo-4-fluorophenyl moiety is a versatile scaffold that can undergo various functional group transformations, allowing for the synthesis of a wide range of derivatives. The bromine atom, in particular, is a key functional handle for cross-coupling reactions.

For instance, the bromine at position 3 can be readily modified through reactions such as the Suzuki cross-coupling for C-C bond formation, the Miyaura borylation to introduce a boronic ester, or C-N cross-coupling reactions like the Ullman or Buchwald-Hartwig amination. mdpi.com These transformations open up avenues for creating diverse molecular architectures from the 3-bromo-4-fluorophenyl precursor. The fluorine atom also influences the reactivity of the aromatic ring and can play a role in the biological activity of the final compounds.

Convergent and Linear Synthetic Pathways to this compound

Strategies Involving Pre-formed Halogenated Aromatic Aldehydes and Subsequent Acetalization

The most direct and commonly employed route to this compound involves the acetalization of a pre-formed 3-bromo-4-fluorobenzaldehyde. This linear approach is a classic example of protecting group chemistry, where the aldehyde functionality is converted to a more stable cyclic acetal.

The reaction typically involves heating a mixture of 3-bromo-4-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulphonic acid, in a solvent like toluene. prepchem.com The use of a Dean-Stark apparatus is crucial for the removal of water, which drives the equilibrium towards the formation of the dioxolane product. prepchem.com Completion of the reaction can be monitored by techniques like gas-liquid chromatography to ensure all the starting aldehyde has been consumed. prepchem.com The final product is then isolated through purification steps like distillation under reduced pressure. prepchem.com

Table 1: Typical Reaction Parameters for Acetalization

| Parameter | Value |

|---|---|

| Starting Aldehyde | 3-bromo-4-fluorobenzaldehyde |

| Diol | Ethylene Glycol |

| Catalyst | p-Toluenesulphonic Acid |

| Solvent | Dry Toluene |

| Condition | Reflux with Dean-Stark trap |

Construction of the Aryl Moiety on a Pre-existing Dioxolane Framework

An alternative, more convergent strategy involves constructing the bromo-fluorophenyl group onto a pre-existing dioxolane ring. This approach can be advantageous as it allows for the late-stage introduction of the complex aryl moiety. Methodologies for this type of transformation often rely on coupling reactions. For instance, a suitably functionalized 1,3-dioxolane derivative could be coupled with a bromo-fluoro-aromatic species.

While specific examples for the direct arylation of a simple 1,3-dioxolane to form the target compound are less common, related strategies exist. For example, benzotriazole (B28993) reagents derived from 2-ethoxydioxolane can act as versatile electrophilic formylating agents in reactions with organometallic reagents like Grignard or organozinc compounds. organic-chemistry.org This suggests the possibility of building the aromatic ring system onto a dioxolane-based starting material through a series of steps.

Multi-step Reaction Sequences and Process Optimization

The synthesis of this compound is often a part of a larger, multi-step sequence for the preparation of more complex molecules, such as pharmaceuticals or agrochemicals. google.comvapourtec.com In such contexts, process optimization is critical to ensure high yields, purity, and cost-effectiveness. nih.gov Optimization can involve fine-tuning reaction conditions, such as temperature, catalyst loading, and reaction time, for each step in the sequence. nih.govnih.gov

For instance, the synthesis of the starting material, 3-bromo-4-fluorobenzaldehyde, itself can be a multi-step process. One patented method involves the conversion of a 3-bromo-4-fluoro-benzoic acid halide to the corresponding amide, followed by dehydration to a nitrile, and subsequent reduction to the aldehyde. google.com Each of these steps requires careful optimization. The final acetal formation is then performed on this aldehyde. google.com Telescoped continuous reactions, where the product of one step is directly used in the next without intermediate purification, can significantly reduce waste and improve safety and efficiency in such multi-step processes. nih.gov

Advanced Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved yields. Both transition-metal and heterogeneous/homogeneous catalytic systems are relevant to the synthesis of this compound and its precursors.

Transition-Metal Catalysis in Dioxolane Formation and Aryl Halide Coupling

Transition metals, particularly palladium, are instrumental in cross-coupling reactions that can be used to construct the C-C bonds necessary for the aryl framework or to introduce the halogen atoms. mdpi.com For example, Suzuki or Stille coupling reactions could be envisioned to build the substituted phenyl ring before the acetalization step. mdpi.com These reactions typically involve a palladium catalyst to couple an organoboron or organotin reagent with an aryl halide. mdpi.com

While direct transition-metal catalysis for the acetalization step itself is less common than acid catalysis, some specialized applications exist. For instance, platinum complexes have been shown to be excellent homogeneous catalysts for the acetalization of α,β-unsaturated carbonyl compounds with ethylene glycol. imist.ma Nickel(II) complexes have been used to catalyze asymmetric cycloaddition reactions to form cis-1,3-dioxolanes. organic-chemistry.org

Heterogeneous and Homogeneous Catalytic Systems for Dioxolane Production

The formation of the 1,3-dioxolane ring from an aldehyde and ethylene glycol is a classic acid-catalyzed reaction that can be performed using either homogeneous or heterogeneous catalysts. imist.ma

Homogeneous catalysts , such as p-toluenesulphonic acid or hydrochloric acid, are dissolved in the reaction mixture. prepchem.comimist.ma While effective, they can lead to challenges in product purification, equipment corrosion, and environmental concerns due to the need for neutralization and disposal of the acidic catalyst. imist.ma

Heterogeneous catalysts offer a more sustainable alternative. imist.maresearchgate.net These are solid-phase catalysts that can be easily separated from the reaction mixture by simple filtration, allowing for catalyst recovery and reuse. imist.ma This simplifies the work-up procedure, reduces waste, and can lower operational costs. imist.ma Examples of heterogeneous catalysts used for dioxolane synthesis include:

Ion-exchange resins imist.maimist.ma

Solid acids imist.ma

Clays, such as Montmorillonite K10 imist.manih.gov

Silica gel and alumina (B75360) researchgate.net

These solid acid catalysts provide active sites for the condensation reaction to occur, promoting the efficient formation of 1,3-dioxolanes under often milder conditions than their homogeneous counterparts. imist.maresearchgate.net

Reactivity and Mechanistic Pathways of 2 3 Bromo 4 Fluorophenyl 1,3 Dioxolane

Reactivity Profiles of the 1,3-Dioxolane (B20135) Ring

The 1,3-dioxolane ring is a cyclic acetal (B89532), which primarily serves as a protecting group for the aldehyde functionality from which it is derived. Its reactivity is centered on the stability of the acetal linkage and the C-H bonds of the heterocyclic ring.

Cleavage and Transformations of the Acetal Functionality

The most characteristic reaction of the 1,3-dioxolane ring is its cleavage under acidic conditions to regenerate the parent carbonyl compound and the corresponding diol. This process, known as deprotection, is a reversible reaction, with the forward reaction being the acetal formation.

The mechanism of acid-catalyzed hydrolysis involves the protonation of one of the oxygen atoms of the dioxolane ring. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the aldehyde and ethylene (B1197577) glycol. The stability of the 2-aryl substituted dioxolane, such as in the title compound, can influence the rate of this hydrolysis.

Table 1: Conditions for Acetal Cleavage

| Catalyst/Reagent | Conditions | Notes |

|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄) | Water, often with a co-solvent like THF or acetone | Standard and widely used method for acetal deprotection. |

| Lewis Acids (e.g., Er(OTf)₃, Ce(OTf)₃) | Wet nitromethane, room temperature | Offers mild and chemoselective cleavage, tolerating other acid-sensitive groups. |

| Iodine | Neutral, anhydrous conditions | Provides a convenient method for deprotection of both cyclic and acyclic acetals. |

Radical Reactions Involving the Dioxolane Moiety and Hydrogen Atom Transfer

The 1,3-dioxolane ring can participate in radical reactions, primarily through hydrogen atom transfer (HAT). mdpi.com The C-H bond at the 2-position is particularly susceptible to abstraction by a radical species due to the stabilizing effect of the adjacent oxygen atoms on the resulting radical intermediate. This process generates a nucleophilic dioxolan-2-yl radical. nsf.gov

This radical species can then engage in various transformations. For instance, it can add to electron-deficient alkenes in a radical-chain mechanism, effectively installing a protected formyl group onto the alkene. nsf.govacs.org Visible-light photoredox catalysis has emerged as a powerful tool for generating dioxolanyl radicals under mild conditions, often using a photocatalyst and a reductant like Hantzsch ester. nih.gov The generation of the dioxolanyl radical via 1,5-HAT from a precursor alkoxyl radical is a key strategy in these methods. nih.gov Studies have shown that the stereochemistry of the starting dioxolane can be partially retained in the product, suggesting a pyramidal structure for the intermediate dioxolan-2-yl radical. oup.com

Functionalization and Derivatization at the 2-Position of the Dioxolane Ring

The 2-position of the 1,3-dioxolane ring, being the point of attachment for the aryl group, is a key site for synthetic modification. One approach involves the generation of a 2-lithio-1,3-dioxolane species, which can act as a masked acyl anion equivalent. However, direct deprotonation at this position in 2-aryl-1,3-dioxolanes is challenging.

A more common strategy for derivatization involves the use of radical chemistry, as described in the previous section. The dioxolan-2-yl radical, once generated, can be trapped by various electrophiles or participate in addition reactions. nih.govacs.org For example, the radical can add to Michael acceptors, leading to the formation of new carbon-carbon bonds and the synthesis of complex protected aldehydes. nih.govacs.org Another approach involves the use of a benzotriazole (B28993) reagent derived from 2-ethoxydioxolane, which acts as a versatile electrophilic formylating reagent in reactions with organometallic compounds like Grignard and organozinc reagents. organic-chemistry.org

Reactivity of the Halogenated Aryl System

The 3-bromo-4-fluorophenyl group possesses two distinct halogen substituents on the aromatic ring, each conferring specific reactivity. The bromine atom is an excellent participant in cross-coupling reactions, while the fluorine atom activates the ring towards nucleophilic aromatic substitution.

Principles of Aryl Bromide Reactivity in Cross-Coupling Reactions

The carbon-bromine bond in the 3-bromo-4-fluorophenyl moiety is the primary site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations for forming new carbon-carbon and carbon-heteroatom bonds. The general reactivity trend for aryl halides in these reactions is I > Br > Cl > F. uvic.ca Thus, the aryl bromide can be selectively activated in the presence of the aryl fluoride.

The catalytic cycles of these reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, typically begin with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. libretexts.orgwikipedia.orgwikipedia.org This is often the rate-determining step. wikipedia.org In this step, the palladium center inserts into the C-Br bond, forming a Pd(II)-aryl complex. uvic.caacs.org The nature of the phosphine (B1218219) ligands on the palladium catalyst is crucial and can significantly influence the rate and efficiency of this step. uvic.ca

Suzuki-Miyaura Coupling: Following oxidative addition, a transmetalation step occurs where the organic group from an organoboron reagent (e.g., a boronic acid activated by a base) is transferred to the palladium center. libretexts.orgwikipedia.org The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. libretexts.org

Heck Reaction: After oxidative addition, the alkene substrate coordinates to the Pd(II) complex. wikipedia.org This is followed by migratory insertion of the alkene into the palladium-aryl bond, forming a new C-C bond. iitk.ac.inyoutube.com A subsequent β-hydride elimination step forms the final substituted alkene product and a palladium-hydride species, which, upon reductive elimination with the base, regenerates the Pd(0) catalyst. youtube.com

Buchwald-Hartwig Amination: This reaction forms a C-N bond. After the initial oxidative addition of the aryl bromide, the amine coordinates to the palladium complex. wikipedia.orgnumberanalytics.com Deprotonation by a base forms a palladium amido complex, which then undergoes reductive elimination to yield the arylamine product and the Pd(0) catalyst. wikipedia.org

Table 2: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling of Aryl Bromides

| Reaction | Key Step 1: Initiation | Key Step 2: C-C/C-N Bond Formation | Key Step 3: Catalyst Regeneration |

|---|---|---|---|

| Suzuki-Miyaura | Oxidative Addition of Ar-Br to Pd(0) | Transmetalation with Organoboron Reagent | Reductive Elimination |

| Heck | Oxidative Addition of Ar-Br to Pd(0) | Migratory Insertion of Alkene | β-Hydride Elimination & Reductive Elimination |

| Buchwald-Hartwig | Oxidative Addition of Ar-Br to Pd(0) | Formation of Pd-Amido Complex | Reductive Elimination |

Nucleophilic Aromatic Substitution on Fluorinated Aryl Rings

Aromatic rings generally resist nucleophilic attack, but the presence of strong electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAc). libretexts.org The fluorine atom in the 3-bromo-4-fluorophenyl group, due to its high electronegativity, acts as an activating group for such substitutions, making the aromatic ring more electrophilic.

The accepted mechanism for SNAr is a two-step addition-elimination process. nih.gov First, the nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily lost in this step. In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored. wikipedia.org

A notable feature of SNAr reactions is the "element effect," where the reactivity order of halide leaving groups is F > Cl ≈ Br > I. nih.govlibretexts.org This is the reverse of the trend seen in SN2 reactions. wikipedia.org The reason is that the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. libretexts.orgyoutube.com The highly electronegative fluorine atom strongly polarizes the C-F bond, making the attached carbon more electrophilic and thus more susceptible to nucleophilic attack, which lowers the activation energy of the first step. wikipedia.orgnih.gov In the context of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane, a nucleophile would preferentially attack the carbon attached to the fluorine atom over the one bonded to bromine, provided no other directing groups are present. However, competition can occur, and SN2-type reactions at the bromine center have also been observed in the gas phase with certain nucleophiles. nih.gov

Influence of Halogen Substituents on Aromatic Reactivity

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by the electronic effects of the bromo and fluoro substituents. Both halogens affect the electron density of the aromatic ring through two opposing effects: the inductive effect (-I) and the resonance effect (+R). libretexts.org

Inductive Effect (-I): As halogens are more electronegative than carbon, they withdraw electron density from the benzene ring through the sigma (σ) bond. libretexts.org This electron-withdrawing effect deactivates the ring, making it less susceptible to electrophilic aromatic substitution compared to benzene. lumenlearning.com Fluorine is the most electronegative element, so it exerts the strongest inductive effect, followed by bromine. libretexts.org

In this compound, both the fluorine at position 4 and the bromine at position 3 deactivate the ring. The fluorine atom's potent -I effect makes the ring electron-deficient. This deactivation is crucial in determining the conditions required for substitution reactions.

For nucleophilic aromatic substitution (SNA_r), the rules are different. Strong electron-withdrawing groups are required to activate the ring for attack by a nucleophile. The fluorine atom, particularly when ortho or para to the site of attack, can have a variable activating influence, while a meta-fluorine is activating. researchgate.net The reactivity of aryl halides in many transition metal-catalyzed reactions, which are central to the utility of this compound, is governed by the strength of the carbon-halogen bond. The C-Br bond is weaker and more polarizable than the C-F bond, making it significantly more reactive in processes like oxidative addition to a metal center. wikipedia.org

Intermolecular and Intramolecular Transformations of this compound

The differential reactivity of the C-Br and C-F bonds in this compound allows for a range of selective transformations, particularly palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center (e.g., Suzuki, Sonogashira)

The bromine atom serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. wiley-vch.de The significantly higher reactivity of the C-Br bond compared to the C-F bond allows these reactions to proceed with high chemoselectivity at the bromine center. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a biaryl structure. wikipedia.orgnih.gov The reaction is catalyzed by a palladium(0) complex and requires a base. wikipedia.org For this compound, this allows for the introduction of a new aryl or vinyl substituent at the bromine position, while the C-F bond remains intact. mdpi.com

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgnih.gov This method is invaluable for synthesizing arylalkynes from this compound, again exploiting the preferential reactivity of the C-Br bond. wikipedia.org

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Temperature |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene (B28343), Dioxane, Water | 70-110 °C |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine, Diisopropylamine | THF, DMF, Toluene | Room Temp. to 80 °C |

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

Beyond the Suzuki and Sonogashira reactions, the reactivity of the C-Br bond in this compound is harnessed for a broader array of bond-forming reactions. researchgate.netnih.govresearchgate.net

Carbon-Carbon Bond Formation: Other palladium-catalyzed reactions like the Heck reaction (coupling with an alkene) and Hiyama coupling (coupling with an organosilane) can be employed to form C-C bonds. rsc.org Nickel-catalyzed cross-electrophile couplings can also be used to connect C(sp²) and C(sp³) centers. orgsyn.org These methods expand the toolkit for modifying the molecule's carbon skeleton. nih.govsemanticscholar.org

Carbon-Heteroatom Bond Formation: The C-Br bond can also participate in reactions that form bonds between carbon and heteroatoms such as nitrogen, oxygen, or sulfur. researchgate.netmdpi.com The Buchwald-Hartwig amination, a palladium-catalyzed process, allows for the formation of C-N bonds by coupling the aryl bromide with amines. Similarly, the related Buchwald-Hartwig ether synthesis can form C-O bonds with alcohols. The Ullmann condensation, typically using a copper catalyst, is another classic method for creating C-N and C-O bonds. mdpi.com These reactions are fundamental for synthesizing a wide variety of functionalized derivatives.

Chemoselective Reactions Leveraging Differential Halogen Reactivity

Chemoselectivity is a cornerstone of modern organic synthesis, and the structure of this compound is ideally suited for such strategies. vedantu.com The large difference in reactivity between the carbon-bromine and carbon-fluorine bonds in palladium-catalyzed cross-coupling reactions is the basis for this selectivity. researchgate.net

The general order of reactivity for aryl halides in oxidative addition to palladium(0) is: I > Br > OTf > Cl >> F wikipedia.org

This hierarchy allows for the selective functionalization of the C-Br bond while the robust C-F bond remains untouched under typical cross-coupling conditions. libretexts.org This enables a sequential approach to synthesis. First, a coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) can be performed at the bromine position. The resulting product, which still contains the fluoro-substituent, can then be subjected to a second, different reaction. The C-F bond could potentially be activated for nucleophilic aromatic substitution (SNA_r) under harsher conditions or by using specialized catalytic systems designed for C-F bond activation, allowing for the synthesis of complex, unsymmetrically substituted biaryls and other derivatives. nih.gov

| Halogen Bond | Bond Dissociation Energy (kJ/mol, approx.) | Relative Reactivity in Pd-Catalyzed Coupling | Reaction Outcome |

|---|---|---|---|

| C-F | ~544 | Very Low | Generally unreactive under standard conditions |

| C-Br | ~339 | High | Primary site for selective cross-coupling |

Mechanistic Investigations and Reaction Dynamics

Understanding the mechanisms of the reactions involving this compound is key to optimizing conditions and predicting outcomes.

Elucidation of Reaction Mechanisms (e.g., Radical Chain, Catalytic Cycles)

The most relevant mechanisms for the transformations of this compound are the catalytic cycles of palladium-catalyzed cross-coupling reactions. nih.gov While some transition-metal-catalyzed reactions can involve radical intermediates, the Suzuki and Sonogashira reactions are generally understood to proceed via a well-defined catalytic cycle. orgsyn.orgyoutube.com

Palladium Catalytic Cycle: The mechanism for reactions like the Suzuki-Miyaura coupling involves a sequence of three main steps that regenerate the active catalyst: wikipedia.orgmdpi.comyoutube.com

Oxidative Addition: The cycle begins with the active palladium(0) catalyst. The aryl bromide, this compound, reacts with the Pd(0) species, which inserts itself into the C-Br bond. This step forms a square planar palladium(II) complex. youtube.comyoutube.com

Transmetalation: The organopalladium(II) complex then reacts with the nucleophilic coupling partner. In a Suzuki reaction, this is a boronate complex, formed from the boronic acid and the base. wikipedia.org The organic group from the boron reagent is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate. youtube.com

Reductive Elimination: In the final step, the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new C-C bond of the final product. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.comyoutube.com

Sonogashira Reaction Nuances: The Sonogashira reaction follows a similar palladium cycle, but it also involves a concurrent copper-catalyzed cycle. wikipedia.orglibretexts.org The copper(I) co-catalyst reacts with the terminal alkyne in the presence of the amine base to form a more reactive copper(I) acetylide species. This copper acetylide then undergoes transmetalation with the palladium(II) complex, facilitating the transfer of the alkynyl group to the palladium center. wikipedia.org

Kinetic Studies and Reaction Rate Determinants

Kinetic studies of 2-aryl-1,3-dioxolanes, particularly their acid-catalyzed hydrolysis, provide significant insight into the reaction rate determinants for this compound. The hydrolysis of acetals is a well-understood process that typically proceeds via a specific acid-catalyzed A-1 or A-2 mechanism.

The reaction constant (ρ) for the acid-catalyzed hydrolysis of 2-aryl-1,3-dioxolanes is typically negative, indicating that the reaction is favored by electron-donating groups which stabilize the developing positive charge in the transition state. msudenver.edu The presence of both a bromo and a fluoro substituent on the phenyl ring of the target compound would therefore be expected to decrease the rate of acid-catalyzed hydrolysis.

The mechanism of hydrolysis can shift depending on the reaction conditions and the nature of the substituents. For highly reactive acetals, the rate-determining step can become the diffusion-controlled reaction of the oxocarbenium ion with water, while for less reactive acetals, the formation of the carbocation remains rate-limiting. sci-hub.se Given the electron-withdrawing nature of the substituents on this compound, an A-2-like mechanism, where the attack of water on the protonated acetal is involved in the rate-determining step, could also be considered under certain conditions. jcsp.org.pk

| Substituent (X) on 2-Phenyl Ring | Hammett Constant (σ) | Predicted Relative Rate (k/k₀) | Effect on Oxocarbenium Ion |

|---|---|---|---|

| 4-Methoxy | -0.27 | > 1 | Stabilizing |

| 4-Methyl | -0.17 | > 1 | Stabilizing |

| H | 0.00 | 1 | Neutral |

| 4-Fluoro | +0.06 | < 1 | Destabilizing |

| 3-Bromo | +0.39 | < 1 | Destabilizing |

| 3-Bromo-4-fluoro | ~+0.45* | << 1 | Strongly Destabilizing |

*The combined effect is estimated to be additive. The relative rate is qualitatively predicted based on the principles of the Hammett equation, assuming a negative ρ value for the reaction.

Stereochemical Outcomes of Reactions

The 2-position of the 1,3-dioxolane ring in this compound is prochiral. Therefore, reactions that introduce a new substituent at this position can lead to the formation of stereoisomers. The stereochemical outcome of such reactions is a critical aspect of its reactivity profile, particularly in the context of asymmetric synthesis.

While the parent compound itself is achiral, if it is synthesized from a chiral diol, the resulting dioxolane will be chiral. The stereochemistry of the diol can direct the approach of reagents to the C2 position, leading to diastereoselective reactions. For instance, the use of enantiomerically pure 1,2-diols can lead to the formation of a single diastereomer of the corresponding dioxolane. nih.gov

In reactions where the dioxolane ring is formed from an aldehyde and a chiral diol, the stereochemistry of the newly formed C2 center is often controlled by the existing stereocenters of the diol. This principle is widely used in asymmetric synthesis to control the stereochemical outcome of subsequent transformations. mdpi.com

Furthermore, if this compound were to participate in reactions where the C2-H bond is cleaved, such as in radical additions, the stereochemical outcome would depend on the nature of the radical intermediate and the steric and electronic environment around it. The presence of the bulky and electron-withdrawing 3-bromo-4-fluorophenyl group would undoubtedly influence the facial selectivity of the approach of an incoming radical or nucleophile. In reactions involving chiral catalysts or auxiliaries, high levels of enantioselectivity can often be achieved. nih.gov For example, asymmetric transformations involving chiral auxiliaries attached to the dioxolane ring can lead to the formation of a single enantiomer of the product. thieme-connect.de

The stereochemical outcome of reactions can also be influenced by the conformation of the dioxolane ring. The five-membered ring is not planar and exists in envelope or twist conformations. The substituents on the ring will preferentially occupy pseudo-equatorial or pseudo-axial positions to minimize steric strain, and this conformational preference can dictate the stereochemical course of a reaction.

| Reaction Type | Chiral Influence | Typical Outcome | Governing Factors |

|---|---|---|---|

| Acetal Formation | Chiral Diol | Diastereoselective | Steric hindrance from existing stereocenters in the diol. |

| Nucleophilic Addition to C2 | Chiral Auxiliary on Dioxolane | Enantioselective | Facial blocking by the chiral auxiliary. |

| Radical Reaction at C2 | Chiral Catalyst | Enantioselective | Stereocontrol exerted by the catalyst-substrate complex. |

| Ring Opening/Modification | Intramolecular Chiral Center | Diastereoselective | Conformational preferences and steric interactions. |

Applications As a Pivotal Synthetic Intermediate in Advanced Organic Chemistry

Utility in Pharmaceutical and Medicinal Chemistry Research

The halogenated phenyl dioxolane scaffold of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane serves as a key building block in the design and synthesis of new therapeutic agents. The presence of the bromine and fluorine atoms on the phenyl ring allows for a variety of chemical modifications, while the dioxolane group provides a stable protecting group for the aldehyde functionality, which can be deprotected under specific conditions to reveal a reactive carbonyl group for further synthetic transformations.

Precursor in the Synthesis of Bioactive Molecules and Drug Candidates

This compound has been identified as a key intermediate in the synthesis of potent enzyme inhibitors, which are a major class of drug candidates for various diseases. Notably, it plays a crucial role in the development of Topoisomerase II inhibitors and Leucyl-tRNA synthetase (LeuRS) inhibitors.

Topoisomerase II is a vital enzyme involved in managing the topological state of DNA during replication and transcription, making it a prime target for anticancer drugs. The general structure of many Topoisomerase II inhibitors features a complex heterocyclic core, and the 3-bromo-4-fluorophenyl moiety derived from this compound can be incorporated into these scaffolds. The synthesis often involves the deprotection of the dioxolane to the aldehyde, followed by condensation and cyclization reactions to construct the final bioactive molecule.

Similarly, Leucyl-tRNA synthetase is an essential enzyme for protein synthesis in bacteria, and its inhibition leads to bacterial growth arrest. This makes it an attractive target for the development of new antibiotics. This compound serves as a precursor in the synthesis of novel LeuRS inhibitors. The synthetic route typically involves the transformation of the bromo-fluoro-phenyl group into a more complex substituent that can effectively bind to the active site of the enzyme.

Table 1: Bioactive Molecules Synthesized from this compound

| Target Enzyme | Class of Bioactive Molecule | Therapeutic Area |

| Topoisomerase II | Enzyme Inhibitor | Oncology |

| Leucyl-tRNA synthetase | Enzyme Inhibitor | Infectious Diseases |

Role as a Chiral Building Block in Enantioselective Synthesis

While the parent molecule, this compound, is achiral, its derivatives can be utilized in enantioselective synthesis to produce chiral drug candidates. The synthesis of chiral 1,3-dioxolane (B20135) derivatives has been reported, and these can serve as chiral building blocks. For instance, the reaction of a prochiral diol with 3-bromo-4-fluorobenzaldehyde (B1265969) in the presence of a chiral catalyst can lead to the formation of an enantiomerically enriched dioxolane.

This chiral intermediate can then be carried through a synthetic sequence to generate a final drug molecule with a specific stereochemistry. The control of stereochemistry is critical in drug development, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

Design and Synthesis of Analogues with Enhanced Biological Activity or Selectivity

The structure of this compound offers several points for modification to create a library of analogues for structure-activity relationship (SAR) studies. The bromine atom can be replaced with other functional groups through cross-coupling reactions, and the fluorine atom's position can be varied to modulate the electronic properties of the aromatic ring. These modifications can lead to analogues with improved biological activity, selectivity, and pharmacokinetic properties.

For example, in the context of Topoisomerase II inhibitors, modifying the substitution pattern on the phenyl ring can influence the binding affinity of the inhibitor to the enzyme-DNA complex. Similarly, for LeuRS inhibitors, altering the substituents on the aromatic ring can enhance the potency and spectrum of antibacterial activity.

Applications in Agrochemical and Materials Science

Beyond pharmaceuticals, this compound and its precursors have found applications in the development of new agrochemicals and advanced materials.

Development of Novel Agrochemical Entities

The precursor to the title compound, 3-bromo-4-fluorobenzaldehyde, is a known intermediate in the synthesis of certain pesticides. Specifically, it is utilized in the production of pyrethroid insecticides such as flumethrin. Pyrethroids are a major class of synthetic insecticides that are widely used in agriculture and public health. The synthesis of these compounds often involves the construction of a complex ester, where the 3-bromo-4-fluorophenyl moiety can be part of the alcohol or carboxylic acid component. The use of this specific halogenation pattern can influence the insecticidal activity and metabolic stability of the final product.

Table 2: Agrochemicals Derived from 3-Bromo-4-fluorobenzaldehyde

| Agrochemical Class | Example Compound(s) | Application |

| Pyrethroid Insecticides | Flumethrin | Crop Protection, Veterinary Medicine |

Monomer and Polymer Precursor Applications

While direct polymerization of this compound has not been extensively reported, the general class of dioxolane-containing molecules has been explored in polymer chemistry. The dioxolane ring can be involved in ring-opening polymerization to produce polyethers. Furthermore, the aromatic bromide offers a handle for cross-coupling reactions, which could be used to create novel monomers for polymerization. For instance, the bromo group could be converted to a vinyl or acetylene (B1199291) group, which can then undergo polymerization to form polymers with unique optical or electronic properties. The presence of the fluorine atom can also impart desirable properties such as thermal stability and chemical resistance to the resulting polymers.

Protection Group Strategies in Complex Organic Syntheses

In multi-step organic syntheses, the selective protection of reactive functional groups is a fundamental strategy to prevent unwanted side reactions. The 1,3-dioxolane moiety of this compound exemplifies this principle, providing robust protection for the carbonyl group of 3-bromo-4-fluorobenzaldehyde.

The protection of aldehydes and ketones is essential when other parts of a molecule must undergo reactions that would otherwise affect the carbonyl group. The 1,3-dioxolane group is a widely used cyclic acetal (B89532) for this purpose due to its ease of formation and general stability under various reaction conditions. organic-chemistry.orgnih.gov

The synthesis of this compound itself is a prime example of this strategy. It is typically prepared through the acid-catalyzed reaction of 3-bromo-4-fluorobenzaldehyde with ethylene (B1197577) glycol. prepchem.com This reaction, often carried out in toluene (B28343) with azeotropic removal of water using a Dean-Stark apparatus, efficiently converts the reactive aldehyde into a stable acetal. prepchem.comguidechem.com The resulting dioxolane ring is resistant to nucleophiles and bases, safeguarding the aldehyde functionality during subsequent synthetic steps. organic-chemistry.org

Table 1: Synthesis of this compound

| Reactants | Catalyst | Solvent | Conditions | Product |

|---|

This table illustrates the standard procedure for the protection of 3-bromo-4-fluorobenzaldehyde as a 1,3-dioxolane.

This protection is highly selective for aldehydes and ketones. The mild acidic conditions required for its formation and the stability of the resulting dioxolane allow for transformations elsewhere in the molecule, such as on the aryl ring, without affecting the masked carbonyl group. nih.gov

Orthogonal protection is a sophisticated strategy that employs multiple protecting groups in a single molecule, where each group can be removed by a specific set of reagents without affecting the others. bham.ac.uk The use of this compound is well-suited for such strategies.

The 1,3-dioxolane group is stable to a wide range of reagents, including organometallics, hydrides, and conditions used for catalytic hydrogenation, which would readily react with an unprotected aldehyde. However, it is easily cleaved under acidic aqueous conditions to regenerate the carbonyl group. organic-chemistry.org This differential stability is the cornerstone of its use in orthogonal schemes.

For instance, the bromo substituent on the phenyl ring can be used as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination) to form new carbon-carbon or carbon-heteroatom bonds. These reactions are typically performed under basic or neutral conditions, to which the dioxolane protecting group is inert. Once the desired modification of the aromatic ring is complete, the aldehyde can be unmasked by simple acid hydrolysis. thieme-connect.de This two-stage process allows for the selective elaboration of the aryl halide portion of the molecule, followed by reactions involving the aldehyde, a sequence that would be impossible without the orthogonal protection strategy. bham.ac.uk

Table 2: Orthogonal Reactivity of this compound

| Functional Group | Protecting Group | Stable To | Labile To (Deprotection) |

|---|---|---|---|

| Aldehyde (-CHO) | 1,3-Dioxolane | Bases, Nucleophiles, Organometallics, Mild Oxidants, Reductants | Aqueous Acid (e.g., HCl, H₂SO₄) |

This table outlines the orthogonal nature of the 1,3-dioxolane protecting group in relation to the reactive aryl bromide handle.

Versatility as an Advanced Synthetic Building Block

Beyond its role in protecting group strategies, this compound is a versatile building block for constructing more complex molecular architectures, particularly heterocyclic systems and derivatives of natural products.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The dual functionality of this compound makes it an excellent starting material for synthesizing substituted heterocyclic systems. The aryl bromide provides a reactive site for forming new rings, while the protected aldehyde offers a latent functional group for further elaboration.

A prominent application is in palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling with an appropriate boronic acid can be used to construct biaryl systems. nih.gov Similarly, Buchwald-Hartwig amination can introduce nitrogen-containing rings. After these coupling reactions, the aldehyde can be deprotected. The regenerated aldehyde can then participate in cyclization reactions, such as condensation with hydrazines or hydroxylamines, to form heterocycles like pyrazoles or oxazoles directly attached to the newly modified phenyl ring. For instance, the synthesis of 1,3,4-oxadiazoles often involves the cyclization of diacylhydrazines, which can be derived from aldehydes. nih.govuobaghdad.edu.iq

Table 3: Examples of Heterocycle Synthesis Strategies

| Starting Material | Reaction Type | Reagent Example | Resulting Scaffold (Post-Deprotection & Cyclization) |

|---|---|---|---|

| This compound | Suzuki Coupling | Arylboronic acid | Biaryl-substituted heterocycles |

| This compound | Buchwald-Hartwig Amination | Aniline or cyclic amine | N-Aryl heterocycles |

This table provides examples of how the building block can be diversified to create various heterocyclic cores.

Natural products and their analogues are a rich source of therapeutic agents. ed.ac.uk Synthetic chemistry plays a vital role in providing access to these complex molecules and enabling the creation of novel derivatives with improved properties. nih.govresearchgate.net The this compound building block can be instrumental in the synthesis of analogues of natural products that contain a substituted benzaldehyde (B42025) core.

The synthesis can begin with the modification of the bromo- and fluoro-substituted ring via cross-coupling or nucleophilic aromatic substitution reactions. These modifications can introduce key pharmacophores or alter the electronic properties of the molecule. Following the construction of the desired aromatic core, the aldehyde is deprotected and can then be used in key bond-forming reactions—such as Wittig or aldol (B89426) reactions—to complete the carbon skeleton of the natural product analogue. The presence of the halogen atoms allows for the synthesis of derivatives that are not accessible from natural sources, potentially leading to compounds with enhanced biological activity or metabolic stability. nih.gov

Computational and Theoretical Investigations of 2 3 Bromo 4 Fluorophenyl 1,3 Dioxolane

Quantum Chemical Calculations for Electronic and Structural Characterization

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), would be the primary method for characterizing the molecule's fundamental properties.

Analysis of Electronic Structure and Frontier Molecular OrbitalsA study in this area would involve calculating the distribution of electrons within the molecule to understand its polarity and reactive sites. Key parameters would include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies and shapes of these frontier orbitals are crucial for predicting chemical reactivity. The HOMO indicates regions likely to donate electrons (nucleophilic sites), while the LUMO indicates regions likely to accept electrons (electrophilic sites). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) Map: This map would visualize the electrostatic potential on the molecule's surface, identifying positive (electron-poor) and negative (electron-rich) regions, which are critical for predicting intermolecular interactions.

Computational Studies on Reaction Mechanisms and Energetics

These studies would model how 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane behaves in chemical reactions.

Transition State Characterization and Reaction Pathway DeterminationIf this molecule were to undergo a reaction, such as hydrolysis of the acetal (B89532) or a cross-coupling reaction at the bromine site, computational methods could map out the entire reaction pathway. This involves:

Locating Transition States: Identifying the highest energy point along the reaction coordinate.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to occur, which provides insight into the reaction rate.

Solvent Effects and Catalysis Modeling in Reaction EnvironmentsReactions are typically run in a solvent and often with a catalyst. Computational models can account for these factors:

Solvent Models: Using implicit or explicit solvent models to simulate how different solvents would affect the reaction's energetics and mechanism.

Catalysis Modeling: Investigating how a catalyst (e.g., an acid for acetal hydrolysis or a palladium complex for cross-coupling) interacts with the molecule to lower the activation energy and facilitate the reaction.

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking studies are powerful computational tools used to predict how a molecule, such as this compound, might interact with biological targets. researcher.life These methods are fundamental in fields like drug discovery for understanding the molecular basis of a compound's activity. mdpi.com

Ligand-Receptor Binding Predictions (relevant for pharmaceutical applications)

While specific ligand-receptor binding studies for this compound are not extensively documented in publicly available literature, the methodology of molecular docking could be applied to predict its binding affinity to various protein targets. This process involves creating a 3D model of the compound and "docking" it into the binding site of a receptor of interest. The quality of the fit is then evaluated using a scoring function, which estimates the binding energy. A lower binding energy typically suggests a more stable and potent interaction. nih.gov

For instance, if this compound were to be investigated as a potential inhibitor for an enzyme like cyclooxygenase (COX), docking studies would be performed to predict its binding mode and affinity. csfarmacie.cz The results of such a hypothetical study could be represented as follows:

Illustrative Docking Score Table This table is for illustrative purposes only and does not represent actual experimental data.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| COX-1 | -7.8 | ARG-120, TYR-355 |

| COX-2 | -8.5 | ARG-513, VAL-523 |

| EGFR Kinase | -7.2 | LEU-718, THR-790 |

Elucidation of Structure-Activity Relationships through Computational Means

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. researchgate.netnih.gov Computationally, this can be achieved by modeling a series of related compounds and correlating their structural or electronic features with their observed activity. For this compound, a computational SAR study would involve creating virtual analogs by modifying specific parts of the molecule, such as the bromo or fluoro substituents, and then predicting the effect of these changes on its binding affinity to a target. researchgate.net

This analysis helps in identifying the key chemical features, or pharmacophores, that are essential for the compound's activity and provides a rational basis for designing more potent molecules. ijper.org

In Silico Screening and Predictive Chemical Design

In silico screening involves using computational methods to search large databases of chemical compounds to identify those with desired properties, a technique widely used in drug discovery and materials science. ewadirect.comnih.gov

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry methods, such as Density Functional Theory (DFT), can be used to predict the reactivity and selectivity of this compound in various chemical reactions. mdpi.com These calculations can provide insights into the molecule's electronic structure, including the distribution of electron density and the energies of its molecular orbitals (HOMO and LUMO). worktribe.com This information helps in predicting which sites on the molecule are most likely to be susceptible to nucleophilic or electrophilic attack, thus guiding the design of new synthetic transformations. mdpi.com

For example, DFT calculations could predict the regioselectivity of a substitution reaction on the phenyl ring, determining whether it would occur at a position ortho, meta, or para to the existing substituents.

Illustrative Reactivity Descriptor Table This table is for illustrative purposes only and does not represent actual experimental data.

| Atomic Site (on Phenyl Ring) | Calculated Fukui Function (f-) for Electrophilic Attack | Predicted Site of Reaction |

|---|---|---|

| C1 (ipso-dioxolane) | 0.05 | Low |

| C2 | 0.25 | High |

| C5 | 0.15 | Moderate |

| C6 | 0.18 | Moderate |

High-Throughput Virtual Screening for Material or Drug Discovery

High-throughput virtual screening (HTVS) allows for the rapid assessment of large libraries of compounds against a specific target. nih.gov While there are no specific reports of this compound being identified as a hit from a large-scale screening campaign, it could be included in virtual libraries for such purposes. chemrxiv.org In a typical HTVS workflow, compounds are filtered based on various criteria, including drug-likeness (e.g., Lipinski's rule of five) and predicted binding affinity from docking calculations. ijpsjournal.com

The goal of HTVS is to enrich the selection of compounds for further experimental testing, thereby accelerating the discovery process for new drugs or materials. ewadirect.com

Table of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Future Directions and Emerging Research Avenues for 2 3 Bromo 4 Fluorophenyl 1,3 Dioxolane

Development of Innovative Synthetic Routes

The synthesis of "2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane" traditionally relies on the acetalization of 3-bromo-4-fluorobenzaldehyde (B1265969). While effective, future research will likely focus on developing more sustainable, efficient, and scalable synthetic protocols.

Sustainable and Green Chemistry Approaches in its Preparation

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. nih.gov For the preparation of "this compound," this involves a shift away from traditional methods that may use hazardous reagents or generate significant waste. Key areas of development include:

Heterogeneous Catalysis: The use of solid acid catalysts in acetalization reactions is a promising green alternative to soluble mineral acids like sulfuric or hydrochloric acid. researchgate.netmdpi.com These solid catalysts, which can be based on materials like tungstophosphoric acid supported on silica-coated magnetite, offer advantages such as ease of separation from the reaction mixture, reduced corrosivity, and the potential for recyclability. researchgate.net This minimizes waste generation and simplifies the purification process. google.com

Solvent-Free and Alternative Solvents: Conducting the acetalization under solvent-free conditions is another key green chemistry approach, reducing the environmental impact associated with solvent use and disposal. researchgate.net Where a solvent is necessary, the focus is on employing green solvents, such as bio-derived options like those from the 1,3-dioxolane (B20135) family itself, which are being explored as sustainable reaction media. rsc.org

Energy Efficiency: The use of alternative energy sources like microwave or ultrasound irradiation can significantly accelerate reaction times and improve energy efficiency compared to conventional heating. mdpi.com Solar energy, harnessed through concentrated solar radiation, represents another innovative and sustainable energy source for chemical synthesis. nih.gov

The table below summarizes potential green chemistry approaches for the synthesis of "this compound".

| Green Chemistry Approach | Advantage | Potential Application |

| Solid Acid Catalysts | Recyclable, reduced waste, lower corrosivity | Use of supported heteropolyacids or zeolites for acetalization. researchgate.netgoogle.com |

| Solvent-Free Synthesis | Reduced environmental impact, simplified workup | Performing the reaction neat, without any solvent. researchgate.net |

| Alternative Energy Sources | Faster reactions, lower energy consumption | Employing microwave or ultrasound to drive the acetalization. mdpi.com |

Flow Chemistry and Continuous Manufacturing Methodologies

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. The synthesis of aryl halides and acetals has been successfully adapted to flow chemistry systems. google.comakjournals.comacs.org For "this compound," a continuous process could involve pumping a solution of 3-bromo-4-fluorobenzaldehyde and ethylene (B1197577) glycol through a heated reactor packed with a solid acid catalyst. google.com This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. akjournals.com Furthermore, integrating purification steps in-line, such as passing the output stream through scavenger resins, can lead to a highly efficient and automated synthesis. acs.org The development of such a process for "this compound" would be a significant step towards its large-scale, industrial production. google.com

Exploration of Novel Reactivity and Catalysis

The unique combination of a bromo group, a fluoro group, and a dioxolane ring on the same aromatic scaffold opens up a wide range of possibilities for further chemical transformations.

C-H Functionalization of the Dioxolane or Aryl Ring

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to creating complex molecules. nih.govrsc.org For "this compound," C-H functionalization could be directed towards either the aryl ring or the dioxolane moiety.

Aryl Ring Functionalization: The fluorine atom on the aromatic ring is known to direct ortho-metalation, potentially enabling selective functionalization at the C-5 position. nih.govacs.org This could be exploited to introduce new substituents, further elaborating the molecular structure. Additionally, palladium-catalyzed C-H arylation methodologies, which have been developed for fluoroarenes, could be applied to introduce new aryl groups. nih.govnih.gov

Dioxolane Ring Functionalization: While less common, the C-H bonds of the dioxolane ring could also be targets for functionalization. Research into the activation of C-H bonds adjacent to heteroatoms could lead to novel transformations of the dioxolane moiety itself. sigmaaldrich.com

The table below outlines potential C-H functionalization strategies for "this compound".

| Target Ring | Potential Strategy | Expected Outcome |

| Aryl Ring | Ortho-metalation directed by the fluorine atom | Introduction of a new substituent at the C-5 position. nih.govacs.org |

| Aryl Ring | Palladium-catalyzed C-H arylation | Formation of a biaryl structure. nih.gov |

| Dioxolane Ring | Radical or transition-metal-catalyzed C-H activation | Introduction of functional groups onto the dioxolane ring. sigmaaldrich.com |

Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis are rapidly growing fields that utilize light or electricity, respectively, to drive chemical reactions under mild conditions. The aryl bromide moiety of "this compound" makes it an excellent candidate for such transformations.

Photocatalytic Cross-Coupling: Nickel/photoredox dual catalysis has become a powerful method for the formation of C-C and C-heteroatom bonds. nih.govchemrxiv.orgmdpi.com The bromo group of "this compound" can be readily activated under these conditions to participate in cross-coupling reactions with a wide range of partners, including alkyl radicals derived from alcohols or other precursors. nih.govchemrxiv.org This would allow for the introduction of diverse alkyl chains at the C-3 position.

Electrocatalytic Reactions: Electrocatalysis offers another sustainable approach to functionalize aryl halides. rsc.org Electrochemical methods can be used for C-H hydroxylation or other transformations, potentially offering alternative pathways to modify the aromatic ring. rsc.org

Advanced Applications in Bio- and Material Sciences

The structural features of "this compound" suggest its potential as a valuable intermediate in the synthesis of advanced materials and bioactive molecules.

Materials Science: Fluorinated aromatic compounds are of great interest in materials science, particularly in the development of liquid crystals, organic solar cells, and other organic electronic devices. nih.govacs.org The unique electronic properties conferred by the fluorine and bromine atoms, combined with the potential for further functionalization, make "this compound" a versatile building block for the synthesis of novel organic materials. The dioxolane functionality has also been explored in the context of functionalized acenes for organic electronics. acs.org

Targeted Synthesis of Advanced Drug Leads and Chemical Probes

The halogenated phenyl motif is a cornerstone in modern medicinal chemistry, and this compound serves as an ideal starting point for constructing sophisticated drug candidates. The bromine atom is particularly useful for cross-coupling reactions, enabling the attachment of diverse molecular fragments, while the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule. The dioxolane ring acts as a latent aldehyde, a functional group that can be unmasked at a later synthetic stage for further elaboration into various pharmacophores.

Research has demonstrated that compounds containing the 1,3-dioxolane ring can exhibit a wide spectrum of biological activities, including antibacterial and antifungal properties. nih.gov The future direction involves using this compound to systematically build libraries of compounds for screening against various diseases. For instance, it can serve as a key intermediate in the synthesis of inhibitors for enzymes implicated in cancer or neurological disorders.

Furthermore, this compound is valuable in the creation of chemical probes—molecules designed to selectively interact with and report on biological targets like proteins or nucleic acids. researchgate.net By attaching a fluorescent tag or a reactive group to the core structure derived from this compound, researchers can develop tools to visualize and understand complex cellular processes in real-time. mdpi.com

| Application Area | Role of this compound | Potential Therapeutic Target | Synthetic Strategy |

|---|---|---|---|

| Advanced Drug Leads | Core scaffold for building complex molecules. | Kinases, Proteases, GPCRs | Suzuki or Buchwald-Hartwig coupling at the bromine position; late-stage deprotection of dioxolane to reveal aldehyde. |

| Chemical Probes | Precursor for creating molecules to study biological systems. | Enzyme activity, protein localization. | Attachment of reporter groups (e.g., fluorophores) or affinity tags. |

Design of Functional Materials with Tunable Properties

The unique electronic and structural characteristics of this compound make it a promising candidate for the development of advanced functional materials. The incorporation of halogen atoms can influence properties such as conductivity, thermal stability, and light absorption.

One emerging area is in the synthesis of organic semiconductors and polymers for electronic devices. The functionalization of larger aromatic systems, like acenes, with dioxolane groups has been shown to enhance stability and solubility while yielding materials with near-infrared fluorescence, which is useful for applications in organic light-emitting diodes (OLEDs) and photovoltaics. acs.org By using this compound as a monomer or a precursor to a monomer, materials scientists can fine-tune the electronic bandgap and crystal packing of polymers, thereby controlling their performance in devices.

Another avenue of research is the development of smart coatings and nanomaterials. specialchem.com The properties of the bromo-fluorophenyl group can be harnessed to create surfaces with specific functionalities, such as hydrophobicity or oleophobicity. Nanoparticles functionalized with derivatives of this compound could be used for targeted drug delivery or as contrast agents in medical imaging. uchicago.edudigitellinc.com

| Material Type | Role of this compound | Tunable Property | Potential Application |

|---|---|---|---|